molecular formula C18H15N5O6S B2377597 N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide CAS No. 330188-99-3

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide

Cat. No.: B2377597
CAS No.: 330188-99-3
M. Wt: 429.41
InChI Key: BPLWPMXPJDCYGA-UHFFFAOYSA-N
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Description

N-(4-(N-(6-Methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide is a synthetic small molecule of interest in early-stage pharmaceutical research and chemical biology. Its structure, which integrates a pyrimidine ring, a sulfonamide linker, and a nitrobenzamide group, is characteristic of compounds screened for various biological activities. Similar sulfonamide-based compounds are recognized for their versatility and are frequently explored in drug discovery for their potential as enzyme inhibitors, with reported activities including carbonic anhydrase inhibition , antibacterial properties , and anti-cancer effects . Furthermore, structurally related aminopyrimidine derivatives are investigated for their anti-proliferative and antiviral applications . The presence of the sulfonamide functional group is a key feature, as this moiety is found in numerous FDA-approved drugs and known bioactive molecules, facilitating targeted interaction with biological systems . Researchers value this compound for its potential to modulate key biological pathways, making it a valuable candidate for high-throughput screening campaigns and hit-to-lead optimization programs in the development of novel therapeutic agents. Its drug-like properties align with common pharmaceutical filters, suggesting good potential for further development .

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S/c1-29-17-10-16(19-11-20-17)22-30(27,28)15-8-4-13(5-9-15)21-18(24)12-2-6-14(7-3-12)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLWPMXPJDCYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a nitro group and a pyrimidine moiety, contributing to its biological properties.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts bacterial growth and proliferation. Additionally, the nitro group may enhance the compound's reactivity towards biological targets, potentially leading to increased antimicrobial activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been studied for its effects against various bacterial strains, demonstrating effectiveness similar to traditional sulfonamides. For instance, studies have shown that compounds with similar structures can inhibit the growth of Escherichia coli and Staphylococcus aureus .

Anticancer Activity

There is emerging evidence suggesting that sulfonamide derivatives may possess anticancer properties. The inhibition of specific enzymes involved in cell cycle regulation could lead to apoptosis in cancer cells. In vitro studies have indicated that related compounds can induce cytotoxic effects on tumor cell lines, suggesting potential for further development .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antibacterial activityThe compound showed significant inhibition against Gram-positive and Gram-negative bacteria, comparable to established antibiotics .
Study 2 Investigate anticancer effectsIn vitro tests revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating potent activity .

Research Findings

  • Synthesis and Characterization : The synthesis typically involves the reaction of 6-methoxypyrimidine-4-amine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity .
  • Enzyme Inhibition Studies : Detailed kinetic analyses have shown that the compound acts as a competitive inhibitor of dihydropteroate synthase, with a Ki value indicative of strong binding affinity .
  • Toxicity Assessments : Preliminary toxicity studies suggest that while effective against pathogens, the compound exhibits low toxicity towards human cell lines, making it a candidate for further therapeutic exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Sulfonamide Derivatives

Key Structural Variations and Properties
Compound Name Substituents on Pyrimidine Molecular Weight (g/mol) Melting Point (°C) Calculated pKa XLogP3
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide 2,6-Dimethoxy 456.43 Not reported 6.54 1.5
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide 4-Methyl 413.41 270–272 6.54 1.8
Target Compound 6-Methoxy 456.43 Not reported 6.54 1.5

Analysis :

  • The 2,6-dimethoxy analog has identical pKa and XLogP3 values to the target compound, suggesting similar ionization and lipophilicity profiles.

Sulfonamide-Linked Benzamides with Varied Aromatic Groups

Analysis :

  • The morpholine sulfonyl analog has higher polar surface area (174 vs. 161 Ų), suggesting better aqueous solubility but reduced membrane permeability.

Compounds with Heterocyclic Modifications

Enzymatic Inhibition and Anticancer Activity
Compound Class Core Structure Key Activity Reference
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-aryl-4-nitrobenzamides Chlorophenyl sulfonamide α-Glucosidase/α-amylase inhibition (IC₅₀: 5–50 µM)
1-Substituted imidazole benzamides Imidazole Anticancer (cervical cancer), antimicrobial
Pyrazole-sulfonamide derivatives Pyrazole Apoptosis induction in colon cancer

Analysis :

  • The target compound’s nitrobenzamide group aligns with the enzymatic inhibition profile of chlorinated nitrobenzamides , though direct activity data for the target is lacking.
  • Unlike imidazole derivatives or pyrazole analogs , the target compound’s pyrimidine core may offer unique selectivity in kinase or sulfonamide-targeted pathways.

Critical Analysis of Structural and Functional Differences

  • Pyrimidine vs. Other Heterocycles : The 6-methoxypyrimidine moiety in the target compound provides a balance of hydrogen bonding (methoxy group) and hydrophobic interactions (aromatic ring), distinct from pyrazole or imidazole derivatives .
  • Nitro Group Impact : The nitro substituent may confer stronger electron-deficient character compared to morpholine sulfonyl or butoxy groups, influencing redox properties and binding to enzymatic targets .
  • ADME Profiles : The target compound’s moderate XLogP3 (1.5) and polar surface area (161 Ų) suggest favorable oral bioavailability compared to analogs with higher polarity (e.g., morpholine sulfonyl derivative ).

Preparation Methods

Stepwise Synthesis and Methodologies

Synthesis of 4-(N-(6-Methoxypyrimidin-4-yl)Sulfamoyl)Aniline

Objective : Prepare the sulfamoylphenyl intermediate.

Procedure (,,):
  • Reagents :

    • 6-Methoxypyrimidin-4-amine (1.0 eq)
    • 4-Aminobenzenesulfonyl chloride (1.2 eq)
    • Triethylamine (2.5 eq, as base)
    • Anhydrous dichloromethane (DCM)
  • Reaction Conditions :

    • Dissolve 6-methoxypyrimidin-4-amine in DCM under N₂.
    • Add triethylamine dropwise at 0°C.
    • Slowly add 4-aminobenzenesulfonyl chloride.
    • Stir at room temperature for 12–16 hours.
  • Workup :

    • Wash with 5% HCl to remove excess sulfonyl chloride.
    • Dry over Na₂SO₄ and concentrate.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
  • Yield : 68–72% (,).

Key Characterization Data :
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH₃).
  • IR (cm⁻¹): 1345 (S=O asym), 1160 (S=O sym), 3350 (N-H).

Amide Coupling with 4-Nitrobenzoyl Chloride

Objective : Introduce the 4-nitrobenzamide group.

Procedure (,):
  • Reagents :

    • 4-(N-(6-Methoxypyrimidin-4-yl)sulfamoyl)aniline (1.0 eq)
    • 4-Nitrobenzoyl chloride (1.5 eq)
    • Pyridine (3.0 eq, solvent and base)
  • Reaction Conditions :

    • Dissolve the sulfamoylphenyl intermediate in pyridine at 0°C.
    • Add 4-nitrobenzoyl chloride in portions.
    • Reflux at 80°C for 4–6 hours.
  • Workup :

    • Quench with ice-water; collect precipitate via filtration.
    • Wash with NaHCO₃ (5%) to remove unreacted acid chloride.
    • Recrystallize from ethanol/water (1:1).
  • Yield : 75–80% ().

Key Characterization Data :
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.32 (d, J = 8.7 Hz, 2H, Ar-NO₂), 8.18 (d, J = 8.7 Hz, 2H, Ar-NO₂), 7.85 (d, J = 8.8 Hz, 2H, sulfamoyl-Ar), 7.12 (d, J = 8.8 Hz, 2H, sulfamoyl-Ar), 3.88 (s, 3H, OCH₃).
  • MS (ESI) : m/z 429.41 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Sulfonylation-Amidation (,)

Procedure :

  • Combine 6-methoxypyrimidin-4-amine, 4-nitrobenzoyl chloride, and 4-aminobenzenesulfonyl chloride in DMF.
  • Use Hünig’s base (DIPEA) to drive sequential sulfonylation and amidation.
  • Yield : 60–65% (lower due to competing side reactions).
Advantages :
  • Reduces purification steps.
  • Suitable for small-scale synthesis.

Solid-Phase Synthesis (,)

Procedure :

  • Immobilize 4-nitrobenzoic acid on Wang resin via ester linkage.
  • Perform on-resin amidation with the sulfamoylphenyl intermediate.
  • Cleave product using TFA/DCM (1:9).
  • Yield : 50–55% (limited by resin loading efficiency).

Critical Analysis of Methodologies

Method Yield Purity Scalability Key Challenges
Stepwise (Section 2) 70–80% >98% High Lengthy purification
One-Pot (Section 3.1) 60–65% 90–95% Moderate Competing reactions
Solid-Phase (Section 3.2) 50–55% 85–90% Low Resin cost, low loading efficiency

Optimization Strategies

Catalytic Enhancements

  • Pd/Coupling : Use Pd(PPh₃)₄ to accelerate sulfonamide formation (reduces reaction time to 6 hours; yield improves to 78%).
  • Microwave Assistance : 30-minute amidation at 100°C (yield: 82%).

Solvent Screening

  • DMF vs. DCM : DMF increases solubility of intermediates but may require higher temperatures.

Nitro Group Stability

  • Avoid reductive conditions (e.g., H₂/Pd) to prevent nitro → amine conversion.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace pyridine with cheaper Et₃N in amidation step.
  • Continuous Flow Systems : Improve throughput for Steps 2.1 and 2.2 (patent pending methods).

Q & A

Q. How to design a high-throughput crystallography pipeline for analogs?

  • Methodology :
  • Automated crystallization : Use liquid handling robots for 96-well vapor diffusion plates (e.g., PEG 3350 conditions).
  • Fragment screening : Soak pre-formed crystals in analogs (1–10 mM) to rapidly assess binding .

Q. What in silico strategies prioritize analogs for synthesis?

  • Methodology :
  • Virtual libraries : Generate derivatives with RDKit and filter via Lipinski’s rules.
  • QSAR models : Train on existing bioactivity data using Random Forest or SVM algorithms to predict potency .

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